Garcinol

Description

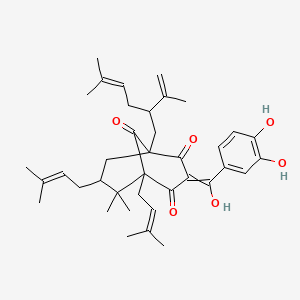

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTONLKLWRTCAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78824-30-3 | |

| Record name | Bicyclo[3.3.1]non-3-ene-2,9-dione, 3-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-1,7-bis(3-methyl-2-buten-1-yl)-5-[(2S)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (1R,5R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Extraction and Purification of Garcinol from Garcinia indica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinol, a polyisoprenylated benzophenone derivative primarily isolated from the fruit rind of Garcinia indica, has garnered significant scientific interest for its diverse pharmacological activities. These include potent antioxidant, anti-inflammatory, and anti-cancer properties. Its pleiotropic effects are attributed to its ability to modulate multiple key cellular signaling pathways. This technical guide provides an in-depth overview of the extraction and purification methodologies for this compound, tailored for researchers and professionals in drug development. It includes detailed experimental protocols, comparative data on various techniques, and visualizations of relevant biological pathways and experimental workflows.

Extraction of this compound

The initial and critical step in isolating this compound is its extraction from the dried fruit rinds of Garcinia indica. The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract. This section details several common and advanced extraction techniques.

Conventional Solvent Extraction

Conventional methods like maceration and Soxhlet extraction are widely used due to their simplicity and scalability. The selection of solvent is crucial, with polarity playing a key role in the selective extraction of this compound.

Experimental Protocol: Maceration

-

Preparation of Plant Material: The dried fruit rinds of Garcinia indica are coarsely powdered.

-

Extraction: The powdered material is submerged in a suitable solvent (e.g., methanol, ethanol, or a dichloromethane:methanol mixture) in a sealed container. A solid-to-solvent ratio typically ranges from 1:10 to 1:20 (w/v).

-

Incubation: The mixture is left to stand for a period of 24 to 72 hours at room temperature, with intermittent shaking to enhance extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Experimental Protocol: Soxhlet Extraction

-

Preparation of Plant Material: The dried and powdered fruit rinds are packed into a thimble.

-

Extraction: The thimble is placed in a Soxhlet extractor, and a suitable solvent (e.g., hexane, ethanol, or methanol) is added to the flask[1]. The apparatus is heated, allowing the solvent to vaporize, condense, and percolate through the plant material, extracting this compound in the process.

-

Duration: The extraction is typically run for several hours (e.g., 4-8 hours) or until the solvent in the siphon tube runs clear.

-

Concentration: After extraction, the solvent is evaporated from the extract to obtain the crude this compound-rich fraction.

Advanced Extraction Techniques

Modern extraction techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.

1.2.1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent.

Experimental Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation: Powdered Garcinia indica fruit rinds are mixed with an appropriate solvent (e.g., 75% methanol) in an extraction vessel[2].

-

Ultrasonication: The vessel is placed in an ultrasonic bath or subjected to sonication using an ultrasonic probe.

-

Parameter Optimization: Key parameters such as ultrasound intensity (e.g., 80 W/cm²), temperature (e.g., 60°C), and extraction time (e.g., 45 minutes) are optimized to maximize the yield of polyphenols, including this compound[2][3].

-

Recovery: The extract is filtered and concentrated as described in the conventional methods.

1.2.2. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction. While specific protocols for this compound from Garcinia indica are not extensively detailed in the reviewed literature, a general procedure can be outlined based on the extraction of similar compounds from other plant matrices.

General Experimental Protocol: Microwave-Assisted Extraction

-

Sample Preparation: The powdered plant material is suspended in a microwave-transparent solvent (e.g., ethanol, methanol) in a specialized microwave extraction vessel.

-

Extraction: The vessel is placed in a microwave reactor, and microwave power (e.g., 100-800 W) and extraction time (e.g., 5-30 minutes) are applied.

-

Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered and concentrated.

1.2.3. Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds.

General Experimental Protocol: Supercritical Fluid Extraction

-

Sample Preparation: The dried and ground plant material is packed into an extraction vessel.

-

Extraction: Supercritical CO₂ is pumped through the vessel at a specific temperature (e.g., 40-60°C) and pressure (e.g., 250-400 bar)[4]. A co-solvent such as ethanol may be added to the CO₂ stream to increase the polarity of the fluid.

-

Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the extracted compounds to precipitate. The CO₂ can then be recycled.

Comparison of Extraction Methods

The following table summarizes the parameters and outcomes of different extraction methods for this compound, based on available literature.

| Extraction Method | Solvent(s) | Key Parameters | This compound Yield/Content | Reference(s) |

| Maceration | Dichloromethane:Methanol (1:1) | 24 hours, Room Temperature | 150g crude extract from 1kg rind | |

| Soxhlet Extraction | Hexane | 4 hours | 1.5% crystallized this compound from extract | |

| Soxhlet Extraction | Ethanol, Methanol, Acetone, Aqueous | 8 hours | Ethanol extract showed the best results | |

| Ultrasound-Assisted | Dichloromethane:Methanol (1:1) | 45 minutes, 40°C | 15.51% this compound in the extract | |

| Ultrasound-Assisted | 75% Methanol | 80 W/cm², 60°C | High yield of total phenolics | |

| Solvent Extraction | 80% (v/v) Aqueous Ethanol | Not specified | Superior to water or acidified water | |

| Solvent Extraction | 60% (v/v) Aqueous 1-Propanol | Not specified | Superior to water or acidified water |

Purification of this compound

Crude extracts of Garcinia indica contain a complex mixture of compounds. Therefore, purification is essential to isolate this compound for research and drug development purposes. Chromatographic techniques are the most effective methods for this.

Column Chromatography

Column chromatography, including conventional and flash chromatography, is a widely used technique for the purification of this compound from crude extracts.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (e.g., 60-120 or 200-300 mesh) is typically used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane or petroleum ether).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane or petroleum ether and gradually introducing a more polar solvent such as ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent (e.g., n-hexane) to obtain pure yellow crystals of this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, preparative HPLC is the method of choice. It offers higher resolution and efficiency compared to conventional column chromatography.

Experimental Protocol: Preparative HPLC

-

Column: A reversed-phase column (e.g., C18) is commonly used for the purification of this compound.

-

Mobile Phase: A mixture of an aqueous solvent (often with a modifier like acetic acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase.

-

Elution Mode: Isocratic or gradient elution can be employed. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve better separation of complex mixtures.

-

Sample Injection: The partially purified this compound fraction is dissolved in the mobile phase and injected into the HPLC system.

-

Fraction Collection: The eluent is monitored by a detector (e.g., UV-Vis), and the fraction corresponding to the this compound peak is collected.

-

Post-Purification: The collected fraction is concentrated to remove the mobile phase, yielding highly pure this compound.

Comparison of Purification Methods

| Purification Method | Stationary Phase | Mobile Phase/Eluent | Purity/Outcome | Reference(s) |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Petroleum Ether with increasing Ethyl Acetate | Pure this compound after recrystallization | |

| Flash Chromatography | Silica Gel | Hexane and Ethyl Acetate in increasing polarity | This compound-enriched fraction | |

| Preparative HPLC | Reversed-Phase C18 | Methanol-0.1% aqueous acetic acid (gradient) | High purity this compound | |

| Vacuum Column Chromatography | Silica Gel | Not specified | Isolation of this compound |

Structural Elucidation and Analytical Methods

Once purified, the identity and purity of this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C8 or C18 column and a mobile phase of acetonitrile and acidified water is commonly used for the quantification of this compound. Detection is typically performed using a UV detector at around 276 nm.

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable tool for the quantification of this compound. A mobile phase of Toluene:Ethyl acetate:Formic acid (e.g., 4:1:0.5 v/v/v) on silica gel 60 F254 plates can be used.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS) is used to determine the molecular weight and fragmentation pattern of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound, providing detailed information about the arrangement of protons and carbons in the molecule.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-inflammatory Pathways

This compound has been shown to inhibit key inflammatory pathways, primarily through the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting NF-κB activation, this compound suppresses the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, COX-2, and iNOS.

Anti-cancer Pathways

The anti-cancer activity of this compound is mediated through its influence on multiple signaling cascades involved in cell proliferation, survival, and apoptosis. These include:

-

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: this compound inhibits the phosphorylation and activation of STAT3, a key transcription factor that promotes tumor cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival. This compound has been reported to downregulate the activation of PI3K and Akt, leading to the inhibition of cell proliferation and induction of apoptosis.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound can modulate the activity of MAPK pathways, such as ERK, JNK, and p38, which are involved in regulating cell growth, differentiation, and apoptosis.

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. This compound can inhibit the Wnt/β-catenin signaling, leading to decreased cell proliferation.

Visualizations

Experimental Workflows

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Conclusion

The extraction and purification of this compound from Garcinia indica are pivotal for advancing its potential as a therapeutic agent. This guide has outlined both conventional and modern techniques, providing detailed protocols and comparative data to aid researchers in selecting the most appropriate methods for their specific needs. While traditional solvent extraction methods are straightforward, advanced techniques like UAE can offer improved efficiency. The purification of this compound to a high degree of purity, typically achieved through column chromatography followed by recrystallization or preparative HPLC, is essential for accurate biological and pharmacological studies. The elucidation of this compound's mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, STAT3, and PI3K/Akt, provides a solid foundation for its further development in the pharmaceutical industry. This comprehensive guide serves as a valuable resource for scientists and professionals dedicated to unlocking the full therapeutic potential of this compound.

References

- 1. annalsofplantsciences.com [annalsofplantsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Garcinol's Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to elucidate the chemical structure of Garcinol, a polyisoprenylated benzophenone found in the fruit rind of Garcinia indica. The unique structural features of this compound, including its phenolic hydroxyl groups and β-diketone moiety, contribute to its significant biological activities, such as antioxidant and anti-cancer properties. Accurate structural confirmation is paramount for its development as a therapeutic agent. This document details the experimental protocols and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Isolation of this compound

Prior to spectroscopic analysis, this compound must be isolated and purified from its natural source, typically the dried fruit rinds of Garcinia indica.

-

Extraction:

-

Air-dried and powdered fruit rinds of Garcinia indica are exhaustively extracted with methanol at room temperature.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned with ethyl acetate.

-

The ethyl acetate layer, containing this compound, is collected and the solvent is evaporated.

-

-

Chromatographic Purification:

-

The resulting ethyl acetate extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing this compound are pooled.

-

-

Recrystallization:

-

The pooled fractions are concentrated, and the residue is recrystallized from n-hexane to yield pure, yellow needles of this compound. The purity is then confirmed by High-Performance Liquid Chromatography (HPLC).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

1D NMR Acquisition:

-

¹H NMR: Standard single-pulse experiments are performed to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled experiments are conducted to obtain the carbon spectrum.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different structural fragments.

-

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 18.0 | s | - | Hydrogen-bonded phenolic hydroxyl |

| 6.95 | dd | 9.0, 2.0 | Aromatic proton |

| 6.91 | d | 2.0 | Aromatic proton |

| 6.60 | d | 9.0 | Aromatic proton |

| 5.10 | t | 5.0 | Olefinic proton |

| 5.06 | t | 5.0 | Olefinic proton |

| 4.96 | t | 5.0 | Olefinic proton |

| 4.40 | d | 15.0 | Vinylic methylene proton |

| 2.80-1.46 | m | - | Methylene and methine protons |

| 1.84, 1.78, 1.74, 1.70, 1.69, 1.67, 1.62, 1.60, 1.59, 1.56, 1.54 | s | - | Methyl protons (=C-CH₃) |

| 1.21, 1.17, 1.05, 1.01 | s | - | Saturated tertiary methyl protons |

Data compiled from multiple sources.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 213.4 | C | Carbonyl (C=O) |

| 171.9 | C | Ester Carbonyl (C=O) |

| 162.7 | C | Aromatic C-O |

| 155.3 | C | Aromatic C-O |

| 148.2 | C | Aromatic C |

| 146.9 | C | Aromatic C |

| 137.2 | C | Olefinic C |

| 133.0 | C | Olefinic C |

| 132.1 | C | Olefinic C |

| 124.3 | CH | Aromatic CH |

| 124.0 | CH | Olefinic CH |

| 123.9 | CH | Olefinic CH |

| 122.1 | CH | Aromatic CH |

| 115.6 | CH | Aromatic CH |

| 112.6 | CH₂ | Vinylic CH₂ |

| 108.5 | C | Quaternary C |

| 76.1 | CH | Methine CH |

| 43.4 | C | Quaternary C |

| 36.1 | CH₂ | Methylene CH₂ |

| 32.6 | CH₂ | Methylene CH₂ |

| 29.0 | CH₂ | Methylene CH₂ |

| 27.1 | CH₃ | Methyl CH₃ |

| 26.0 | CH₃ | Methyl CH₃ |

| 25.5 | CH₃ | Methyl CH₃ |

| 22.6 | CH₃ | Methyl CH₃ |

| 18.1 | CH₃ | Methyl CH₃ |

| 18.0 | CH₃ | Methyl CH₃ |

| 17.6 | CH₃ | Methyl CH₃ |

Note: Assignments are based on available literature and may require 2D NMR for unambiguous confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

-

Sample Preparation: A stock solution of this compound is prepared in methanol (or acetonitrile) at a concentration of approximately 1 mg/mL and then diluted to the ng/mL range for analysis.

-

Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS), such as a triple quadrupole or Q-TOF instrument, equipped with an Electrospray Ionization (ESI) source is used.

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 0.4-0.6 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Full scan for molecular ion identification and product ion scan (tandem MS) for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) is often used.

-

Table 3: Mass Spectrometry Data of this compound

| m/z (mass-to-charge ratio) | Ion Type | Interpretation |

| 603.3 | [M+H]⁺ | Protonated molecule (Molecular Weight = 602.3) |

| 602 | [M]⁺ | Molecular ion |

| 533 | [M - C₅H₉]⁺ | Loss of an isopentenyl group |

| 465 | [M - C₁₀H₁₇]⁺ | Loss of a geranyl group |

| 341 | [M - C₁₀H₁₇ - C₉H₁₆]⁺ | Subsequent fragmentation |

| 137 | [C₇H₅O₃]⁺ | Dihydroxybenzoyl fragment |

Data compiled from multiple sources.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

-

Sample Preparation: A small amount of solid, purified this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Table 4: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3500 - 3200 | O-H stretching | Phenolic hydroxyl groups |

| 2978 - 2879 | C-H stretching | Aliphatic C-H (methyl, methylene) |

| 1730 - 1715 | C=O stretching | Saturated carbonyl (β-diketone) |

| 1640 | C=C stretching | Alkene and aromatic rings |

| 1595 | C=C stretching | Aromatic ring |

| 1460 | C-H bending | Aliphatic C-H |

| 1313 | C-O stretching | Phenolic C-O |

Data compiled from multiple sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is measured over a wavelength range of 200-800 nm. The solvent is used as a blank reference.

Table 5: UV-Vis Absorption Maxima of this compound

| Wavelength (λmax) in nm | Solvent | Interpretation |

| 363 | Ethanol | π → π* transition in the conjugated β-diketone system |

| 250 - 256 | Ethanol | π → π* transition in the benzoyl moiety |

Data compiled from multiple sources.[1]

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.

References

Garcinol's Mechanism of Action in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinol, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Traditionally used in Ayurvedic medicine for its antioxidant and anti-inflammatory effects, recent scientific investigations have elucidated its multifaceted mechanism of action against various cancer cell lines.[1][3][4] This technical guide provides a comprehensive overview of the molecular pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a combination of mechanisms, primarily by:

-

Inhibition of Histone Acetyltransferases (HATs): this compound is a well-documented inhibitor of the p300/CBP and PCAF histone acetyltransferases. By competitively binding to the active site of these enzymes, this compound alters histone acetylation patterns, leading to changes in chromatin structure and the regulation of gene expression. This epigenetic modulation affects a wide array of oncogenic and tumor-suppressive pathways.

-

Modulation of Key Signaling Pathways: this compound has been shown to interfere with several critical signaling cascades that are often dysregulated in cancer, including NF-κB, STAT3, PI3K/AKT, and Wnt/β-catenin.

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Induction of Cell Cycle Arrest: This compound can halt the progression of the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation.

Quantitative Data: Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, reflecting differential sensitivities to the compound.

| Cancer Type | Cell Line | IC50 (µM) | Duration (h) | Reference |

| Leukemia | HL-60 | 9.42 | Not Specified | |

| K562 | 19.5 | Not Specified | ||

| Neuroblastoma | SH-SY5Y | 7.78 | 24 | |

| SH-SY5Y | 6.80 | 48 | ||

| SH-SY5Y | 6.30 | 72 | ||

| Pancreatic Cancer | BxPC-3 | ~15 | 72 | |

| Prostate Cancer | PC-3 | ~10 | 72 | |

| LNCaP | ~18 | 72 | ||

| C4-2B | ~12 | 72 | ||

| HAT Inhibition | p300 | 7 | Not Applicable | |

| PCAF | 5 | Not Applicable |

Signaling Pathways Modulated by this compound

This compound's ability to modulate multiple signaling pathways is central to its anti-cancer activity.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation and is often constitutively active in cancer cells. This compound has been shown to inhibit this pathway in various cancer cell lines, including breast, prostate, and pancreatic cancer.

Mechanism of Inhibition:

-

This compound inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

-

This prevents the nuclear translocation of the p65 subunit of NF-κB.

-

As a result, the transcription of NF-κB target genes involved in cell survival (Bcl-2, Bcl-xL, survivin), proliferation (cyclin D1), and inflammation is downregulated.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and invasion. This compound has been demonstrated to inhibit STAT3 signaling in breast, prostate, and pancreatic cancer cells.

Mechanism of Inhibition:

-

This compound inhibits the phosphorylation of STAT3 at both Tyr705 and Ser727 residues in a dose-dependent manner.

-

Computational modeling suggests that this compound can bind to the SH2 domain of STAT3, thereby suppressing its dimerization.

-

As a HAT inhibitor, this compound also inhibits the acetylation of STAT3, which impairs its DNA binding ability.

-

Inhibition of STAT3 activation leads to the downregulation of its target genes, including those involved in proliferation (cyclin D1), survival (Bcl-2, Bcl-xL, survivin), and angiogenesis (VEGF).

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and its aberrant activation is implicated in the development and progression of several cancers. This compound has been shown to inhibit this pathway, particularly in non-small cell lung cancer and breast cancer.

Mechanism of Inhibition:

-

This compound impairs the phosphorylation of LRP6, a co-receptor for Wnt.

-

It leads to a decrease in the levels of β-catenin, Dvl2, and Axin2.

-

This compound promotes the phosphorylation of β-catenin, leading to its degradation and reduced nuclear localization.

-

This results in the downregulation of Wnt target genes such as cyclin D1.

Induction of Apoptosis

This compound induces apoptosis in a wide range of cancer cells through the modulation of pro- and anti-apoptotic proteins.

Key Molecular Events:

-

Upregulation of Pro-apoptotic Proteins: this compound increases the expression of Bax and Bad.

-

Downregulation of Anti-apoptotic Proteins: It suppresses the expression of Bcl-2, Bcl-xL, survivin, and XIAP.

-

Activation of Caspases: this compound treatment leads to the activation of caspase-3, -8, and -9, and subsequent cleavage of PARP.

-

Mitochondrial Pathway: It induces the release of cytochrome c from the mitochondria into the cytosol.

-

Death Receptor Pathway: this compound can upregulate the expression of death receptors DR4 and DR5, sensitizing cancer cells to TRAIL-induced apoptosis.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest at different phases in various cancer cell lines.

Molecular Targets:

-

Downregulation of Cyclins: this compound treatment leads to decreased expression of cyclin D1, cyclin D3, and cyclin E.

-

Inhibition of Cyclin-Dependent Kinases (CDKs): It inhibits the activity of CDK2 and CDK4.

-

Upregulation of CDK Inhibitors: In some cancer cell lines, this compound can upregulate the expression of p21.

The specific phase of cell cycle arrest can be cell-type dependent. For instance, in endometrial cancer cells, this compound induced G1 phase arrest in ISH cells and G2/M phase arrest in HEC-1B cells. In p53-null H1299 lung cancer cells, this compound caused G1 arrest, while in p53-wild type H460 cells, it induced apoptosis.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for the desired time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-STAT3, STAT3, p65, IκBα, Bcl-2, Bax, Cyclin D1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Histone Acetyltransferase (HAT) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of HAT enzymes like p300 and PCAF.

Materials:

-

Recombinant p300 or PCAF enzyme

-

Histone H3 or H4 peptide substrate

-

[³H]-Acetyl-CoA

-

This compound

-

Assay buffer

-

Filter paper

-

Scintillation counter

Procedure:

-

Set up reaction mixtures containing the HAT enzyme, histone substrate, and various concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding [³H]-Acetyl-CoA.

-

Incubate at 30°C for a specified time.

-

Spot the reaction mixture onto filter paper to capture the acetylated histones.

-

Wash the filter paper to remove unincorporated [³H]-Acetyl-CoA.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of HAT inhibition by this compound compared to the control.

Conclusion

This compound is a promising multi-targeted agent for cancer therapy. Its ability to inhibit histone acetyltransferases and modulate key oncogenic signaling pathways, coupled with its capacity to induce apoptosis and cell cycle arrest, underscores its potential as a lead compound for the development of novel anti-cancer drugs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational understanding of this compound's mechanism of action and offers standardized protocols for its investigation in a research setting.

References

- 1. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Anti-Inflammatory Mechanisms of Garcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its effects, offering a valuable resource for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling cascades modulated by this promising natural compound. This compound's multifaceted anti-inflammatory action involves the inhibition of key pro-inflammatory enzymes and the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3).

Core Anti-Inflammatory Pathways of this compound

This compound's anti-inflammatory prowess stems from its ability to target multiple, interconnected signaling cascades and enzymes that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate gene transcription.[1]

This compound intervenes in this cascade by downregulating the phosphorylation of the IKK complex, which in turn prevents the phosphorylation and degradation of IκBα.[1][3] This action effectively traps NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, p38, and JNK, is another critical regulator of inflammation. This compound has been demonstrated to suppress the phosphorylation of key kinases within this pathway. For instance, in LPS-stimulated macrophages, this compound treatment leads to a reduction in the phosphorylation of ERK1/2, a key factor in the release of arachidonic acid, a precursor for pro-inflammatory mediators.

Attenuation of the STAT3 Signaling Pathway

STAT3 is a transcription factor that, when constitutively activated, is implicated in chronic inflammation and tumorigenesis. This compound has been identified as an effective inhibitor of STAT3 signaling. It has been shown to suppress the phosphorylation of STAT3 at tyrosine 705 in a dose- and time-dependent manner. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation and survival.

Direct Inhibition of Pro-Inflammatory Enzymes

Beyond signaling pathways, this compound directly targets enzymes responsible for the synthesis of inflammatory mediators. It is a potent inhibitor of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1). It also interferes with cyclooxygenase-1 (COX-1) activity. The inhibition of these enzymes leads to a decreased production of leukotrienes and prostaglandins, which are key players in the inflammatory response.

Quantitative Data on this compound's Bioactivity

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's efficacy.

| Assay | Cell Line/Model | Parameter | Value | Reference |

| Cell Viability | RAW 264.7 Macrophages | IC50 | 67.86 ± 1.25 µM | |

| Cell Viability | THP-1 Macrophages | IC50 | 78.45 ± 2.13 µM | |

| 5-Lipoxygenase Inhibition | Cell-free assay | IC50 | 0.1 µM | |

| mPGES-1 Inhibition | Cell-free assay | IC50 | 0.3 µM | |

| COX-1 Inhibition | Cell-free assay | IC50 | 12 µM | |

| COX-2 Inhibition | A549 cells | No significant effect | ≤ 30 µM | |

| Cell Proliferation | Human Pancreatic BxPC-3 Cells | IC50 | 20 µM | |

| Cell Proliferation | Human Lung Carcinoma Cells | IC50 | 10 µM |

Table 1: In Vitro Inhibitory Concentrations of this compound.

| Study Type | Animal Model | Treatment | Key Findings | Reference |

| Colon Carcinogenesis | Male F344 rats | 0.01% and 0.05% dietary this compound | Significant reduction in aberrant crypt foci formation | |

| Colitis-Associated Colon Cancer | Male ICR mice | Dietary administration of this compound | Reduced tumor size and incidence; downregulated COX-2, cyclin D1, and VEGF expression | |

| Xenograft Breast Cancer | SCID mice | This compound administration for 4 weeks | Significant reduction in tumor growth; downregulation of total and phosphorylated STAT3 | |

| Hyperlipidemia | C57BL/6 mice | This compound enriched fraction (50 and 100 mg/kg) | Significantly lowered IL-6 levels |

Table 2: In Vivo Anti-Inflammatory and Chemopreventive Effects of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

NF-κB Inhibition Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway in macrophage cell lines.

1. Cell Culture and Treatment:

-

Culture RAW 264.7 or THP-1 macrophage cells in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) for 1-2 hours.

-

Stimulate the cells with an NF-κB agonist, such as LPS (500 ng/mL), for a specified time (e.g., 30 minutes).

2. Protein Extraction:

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, and p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

STAT3 Activation Assay (Western Blot)

This protocol describes the methodology to evaluate this compound's inhibitory effect on STAT3 phosphorylation.

1. Cell Culture and Treatment:

-

Culture cancer cell lines with constitutively active STAT3 (e.g., C3A, MDA-MB-231) in appropriate media.

-

Treat the cells with different concentrations of this compound (e.g., 10, 25, 50 µM) for various time points (e.g., 1, 3, 6 hours).

2. Protein Extraction and Western Blotting:

-

Follow the same procedure for protein extraction and Western blotting as described in the NF-κB inhibition assay (Section 3.1).

-

Use primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

3. Data Analysis:

-

Analyze the data as described in the NF-κB protocol to determine the effect of this compound on STAT3 phosphorylation.

MAPK Pathway Analysis (Western Blot)

This protocol details the investigation of this compound's impact on the phosphorylation of key MAPK proteins.

1. Cell Culture and Treatment:

-

Use appropriate cell lines (e.g., macrophages, cancer cells) and treat with this compound and a suitable stimulant (e.g., LPS, growth factors) as described previously.

2. Protein Extraction and Western Blotting:

-

Perform protein extraction and Western blotting as outlined in Section 3.1.

-

Use primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, phospho-JNK, and total JNK.

3. Data Analysis:

-

Quantify and normalize the band intensities to assess the effect of this compound on MAPK activation.

In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on COX-2 activity.

1. Assay Principle:

-

Utilize a commercial COX-2 inhibitor screening assay kit that typically measures the peroxidase activity of COX-2. The assay involves the conversion of a chromogenic substrate into a colored product, which can be measured spectrophotometrically.

2. Procedure:

-

Prepare a reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and the assay buffer.

-

Add various concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Measure the absorbance at the appropriate wavelength using a microplate reader at different time points.

3. Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Anti-Inflammatory Study in a Mouse Model of Colitis

This protocol outlines a general procedure for evaluating the in vivo anti-inflammatory effects of this compound.

1. Animal Model:

-

Use male ICR or C57BL/6 mice.

-

Induce colitis by administering dextran sulfate sodium (DSS) in the drinking water.

2. Treatment:

-

Administer this compound to the mice via dietary intake or oral gavage at different doses (e.g., 50, 100 mg/kg/day).

-

Include a control group receiving the vehicle and a positive control group receiving a known anti-inflammatory drug.

3. Assessment of Colitis:

-

Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

At the end of the study, sacrifice the mice and measure the colon length.

-

Collect colon tissue for histological analysis to assess inflammation and tissue damage.

4. Molecular Analysis:

-

Prepare protein lysates from colon tissue to analyze the expression of inflammatory markers (e.g., COX-2, iNOS, pro-inflammatory cytokines) by Western blotting or ELISA.

5. Statistical Analysis:

-

Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine the significance of this compound's effects.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of MAPK and STAT3 signaling pathways.

Caption: A generalized experimental workflow for investigating this compound.

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, and STAT3 signaling pathways, along with its direct enzymatic inhibition of 5-LOX and COX-1, underscores its potential for the development of novel therapeutics for a range of inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the mechanisms of action and therapeutic applications of this promising natural compound. While preclinical studies are encouraging, further investigation, including systematic pharmacokinetic and toxicological studies, is warranted to translate these findings into clinical practice.

References

- 1. Targeting NF-κB signaling cascades of glioblastoma by a natural benzophenone, this compound, via in vitro and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Garcinol's role as a histone acetyltransferase inhibitor

An In-depth Technical Guide to Garcinol as a Histone Acetyltransferase Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyisoprenylated benzophenone derived from the fruit rind of Garcinia indica, has emerged as a significant natural compound in epigenetic research.[1][2][3] Initially recognized for its antioxidant and anti-inflammatory properties, this compound is now extensively studied as a potent inhibitor of histone acetyltransferases (HATs).[2][4] This technical guide provides a comprehensive overview of this compound's mechanism as a HAT inhibitor, its impact on critical cellular signaling pathways, and its therapeutic potential, particularly in oncology. The guide includes quantitative inhibitory data, detailed experimental methodologies, and visual diagrams of key pathways and workflows to support advanced research and development.

Core Mechanism: Inhibition of Histone Acetyltransferases (HATs)

This compound's primary epigenetic role is the direct inhibition of the p300/CBP and PCAF families of histone acetyltransferases. Histone acetylation is a critical epigenetic modification that relaxes chromatin structure, allowing for transcriptional activation. By inhibiting HATs, this compound prevents the transfer of acetyl groups to histone tails, leading to a more condensed chromatin state and repression of gene transcription.

Mechanism of Inhibition: Kinetic analyses have demonstrated that this compound acts as a mixed-type inhibitor against both p300 and PCAF. It functions as a competitive inhibitor with respect to the histone substrate, suggesting it binds to the active site of the enzyme, and as a non-competitive inhibitor with respect to Acetyl-CoA. This dual mechanism effectively blocks the acetylation of histones, particularly impacting histone H3 and H4. Notably, this compound has been shown to specifically reduce the acetylation of H3K18, a mark required for S-phase progression in the cell cycle.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against key HATs has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency.

| Target HAT | IC₅₀ Value (μM) | Cell Line / System | Reference |

| p300 | ~7.0 | In vitro (HeLa core histones) | |

| PCAF | ~5.0 | In vitro (HeLa core histones) | |

| GCN5 | Inhibitory effects noted | Toxoplasma gondii |

Table 1: Summary of this compound's IC₅₀ values against major histone acetyltransferases.

Kinetic studies further elucidate the nature of this inhibition. For both p300 and PCAF, in the presence of this compound, the Michaelis constant (Kₘ) increases while the maximum reaction velocity (Vₘₐₓ) remains unchanged when histone concentration is varied, confirming competitive inhibition with respect to histones.

| Enzyme | Condition | Kₘ | Vₘₐₓ | Inhibition Type (vs. Histone) |

| p300 | Varying Histone Conc. | Increases | Unchanged | Competitive |

| PCAF | Varying Histone Conc. | Increases | Unchanged | Competitive |

| p300 | Varying Acetyl-CoA Conc. | Increases | Decreases | Mixed |

| PCAF | Varying Acetyl-CoA Conc. | Increases | Decreases | Mixed |

Table 2: Summary of Kinetic Parameters for this compound Inhibition (Data interpreted from Lineweaver-Burk plots).

Key Signaling Pathways Modulated by this compound

This compound's HAT inhibitory activity leads to the downstream modulation of numerous signaling pathways critical to cancer cell proliferation, survival, and metastasis. This occurs through the altered acetylation of both histone and non-histone proteins, including key transcription factors.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. This compound effectively suppresses this pathway by:

-

Inhibiting p65 Acetylation: Preventing the acetylation of the p65 subunit, which is crucial for its transcriptional activity.

-

Blocking Nuclear Translocation: Reducing the translocation of p65 from the cytoplasm to the nucleus. This leads to the downregulation of NF-κB target genes such as Cyclin D1, Bcl-2, Bcl-xL, VEGF, and COX-2.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor frequently activated in cancer, promoting cell invasion and angiogenesis. This compound inhibits the STAT3 pathway by:

-

Reducing Phosphorylation: Decreasing the phosphorylation of STAT3 at Tyr705, which is required for its activation and dimerization.

-

Suppressing Target Genes: Downregulating STAT3-controlled genes like VEGF and matrix metalloproteinases (MMPs), thereby reducing cell invasion and angiogenesis.

Cell Cycle Progression

This compound is a potent inducer of cell cycle arrest, primarily at the G1/S or S phase transition. This is achieved by altering the expression of key cell cycle regulators:

-

Downregulation of Cyclins and CDKs: Decreases the expression of Cyclin D1, Cyclin D3, CDK2, and CDK4.

-

Upregulation of CDK Inhibitors: Increases the expression of tumor suppressor proteins like p21.

Apoptosis

This compound induces programmed cell death in a variety of cancer cell lines. The pro-apoptotic effects are mediated by:

-

Caspase Activation: Activating executioner caspases like caspase-3 and caspase-9.

-

Modulation of Bcl-2 Family Proteins: Increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.

-

Upregulation of Death Receptors: Increasing the expression of death receptors like DR5, sensitizing cells to apoptosis-inducing ligands like TRAIL.

Experimental Protocols

In Vitro HAT Activity Assay (Filter Binding Method)

This assay quantifies the inhibitory effect of this compound on HAT enzyme activity.

Materials:

-

Recombinant human p300 or PCAF

-

HeLa core histones

-

[³H]-labeled Acetyl-Coenzyme A

-

This compound (dissolved in DMSO)

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

P81 phosphocellulose filter paper

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures in HAT assay buffer containing HeLa core histones (substrate) and a fixed concentration of [³H]acetyl-CoA.

-

Add varying concentrations of this compound to the experimental tubes. Use DMSO as a vehicle control. Include a "no enzyme" control.

-

Initiate the reaction by adding the recombinant HAT enzyme (p300 or PCAF).

-

Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto P81 filter paper.

-

Wash the filters extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]acetyl-CoA.

-

Air dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to HAT activity.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.

Cellular Histone Acetylation Assay (Western Blot)

This method assesses this compound's effect on histone acetylation levels within cultured cells.

Materials:

-

HeLa or other cancer cell lines

-

This compound

-

Cell lysis buffer and histone acid extraction buffers

-

Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total-H3)

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence substrate

Procedure:

-

Culture cells to ~70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

Harvest the cells and isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).

-

Quantify the protein concentration of the extracted histones.

-

Separate equal amounts of histone proteins by SDS-PAGE (e.g., 15% gel) and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against a specific acetylation mark (e.g., anti-acetyl-H3K18).

-

Probe a parallel blot with an antibody for total histone H3 as a loading control.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system. A decrease in the acetylated histone band intensity relative to the total histone control indicates HAT inhibition.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating this compound's properties as a HAT inhibitor.

Alternative Mechanisms and Contradictory Findings

While the role of this compound as a p300/PCAF inhibitor is well-established, some studies have proposed additional or alternative mechanisms.

-

HDAC11 Inhibition: A study surprisingly identified this compound as a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11), with an IC₅₀ of ~5 µM. This finding suggests a more complex regulatory role for this compound in epigenetics than previously understood. The same study reported that this compound did not alter global histone H3 or H4 acetylation in their cellular assays, a finding that contrasts with other reports.

-

Pro-inflammatory Effects: Contrary to its widely reported anti-inflammatory properties, one study found that this compound exacerbated lipopolysaccharide (LPS)-induced inflammation in macrophages and mice, suggesting that its effects may be context-dependent.

Conclusion and Future Directions

This compound is a potent, naturally occurring inhibitor of the p300/CBP and PCAF histone acetyltransferases. This primary mechanism of action underpins its ability to modulate a wide array of oncogenic signaling pathways, including NF-κB and STAT3, leading to the induction of cell cycle arrest and apoptosis in cancer cells. The quantitative data and established experimental protocols provide a solid foundation for its use as a tool compound in epigenetic research.

Despite promising preclinical data, the translation of this compound into a clinical setting requires further investigation. Future research should focus on comprehensive in vivo studies to establish safety profiles, effective dosing, and bioavailability. Furthermore, clarifying its role as a potential HDAC11 inhibitor and understanding the context-dependent nature of its inflammatory effects will be crucial for its development as a next-generation epigenetic therapeutic agent.

References

A Comprehensive Technical Guide to the In Vitro Antioxidant Properties of Garcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of Garcinol, a polyisoprenylated benzophenone derived from the fruit rind of Garcinia indica. This document summarizes key quantitative data, details experimental protocols for major antioxidant assays, and visualizes the molecular pathways influenced by this compound's antioxidant activity.

Quantitative Antioxidant Activity of this compound

This compound has demonstrated potent antioxidant effects across a variety of in vitro models. Its efficacy is attributed to its unique chemical structure, featuring phenolic hydroxyl groups and a β-diketone moiety, which enable it to scavenge free radicals and chelate metal ions.[1][2] The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's antioxidant potential.

Table 1: Radical Scavenging Activity of this compound

| Antioxidant Assay | Radical Species | Key Findings | Reference Compound(s) | Source |

| DPPH (1,1-diphenyl-2-picrylhydrazyl) | DPPH radical | Nearly 3 times greater activity than DL-α-tocopherol. | DL-α-tocopherol | [3][4][5] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | ABTS radical cation | Exhibited significant scavenging activity. | Not specified | |

| Hypoxanthine/Xanthine Oxidase System | Superoxide anion (O₂⁻) | Suppressed superoxide anion to almost the same extent as DL-α-tocopherol. | DL-α-tocopherol | |

| Phenazine Methosulfate/NADH-Nitroblue Tetrazolium System | Superoxide anion (O₂⁻) | Exhibited potent superoxide anion scavenging activity. | Gallic acid, (+)-catechin | |

| Fenton Reaction System | Hydroxyl radical (•OH) | Stronger suppression of hydroxyl radical than DL-α-tocopherol. | DL-α-tocopherol | |

| H₂O₂/NaOH/DMSO System | Superoxide anion, Hydroxyl radical, Methyl radical | Suppressed all three radical species. | DL-α-tocopherol | |

| Nitric Oxide (NO) Scavenging | Nitric Oxide | Exhibited NO scavenging activity. | Not specified |

Table 2: IC₅₀ Values for this compound in Antioxidant Assays

| Antioxidant Assay | This compound IC₅₀ (µg/mL) | Notes | Source |

| DPPH | Not explicitly stated, but activity is concentration-dependent. | - | |

| ABTS | Not explicitly stated, but activity is concentration-dependent. | - | |

| Nitric Oxide | Not explicitly stated, but activity is concentration-dependent. | - |

Note: Specific IC₅₀ values were not consistently reported in the provided search results. Further targeted literature review may be necessary to populate this table comprehensively.

Detailed Experimental Protocols

The following sections outline the methodologies for key in vitro antioxidant assays used to evaluate this compound.

2.1 DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

-

In a series of test tubes, add different concentrations of the this compound solution.

-

Add the DPPH solution to each test tube and adjust the final volume.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

2.2 ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

-

Protocol:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Add different concentrations of the this compound solution to the diluted ABTS•+ solution.

-

Record the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of scavenging activity is calculated similarly to the DPPH assay.

-

2.3 Superoxide Anion Scavenging Assay (Hypoxanthine/Xanthine Oxidase System)

This assay utilizes an enzymatic system to generate superoxide radicals and measures the ability of the antioxidant to inhibit their formation, often detected using electron spin resonance (ESR) spectrometry with a spin trapping agent like DMPO.

-

Protocol:

-

Prepare a reaction mixture containing hypoxanthine (substrate) and DTPA (a chelating agent) in a buffer (e.g., phosphate buffer).

-

Add the this compound sample (emulsified with a surfactant like SDS if necessary) to the mixture.

-

Add the spin trapping agent 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

-

Initiate the reaction by adding xanthine oxidase (enzyme).

-

Immediately measure the ESR signal of the superoxide-DMPO adduct.

-

The reduction in the signal intensity in the presence of this compound indicates its superoxide scavenging activity.

-

2.4 Hydroxyl Radical Scavenging Assay (Fenton Reaction System)

This assay generates highly reactive hydroxyl radicals through the Fenton reaction (Fe²⁺ + H₂O₂) and assesses the antioxidant's ability to scavenge them, typically detected by ESR with a spin trap.

-

Protocol:

-

Prepare a reaction mixture containing ferrous sulfate (FeSO₄) and DTPA in a buffer (e.g., HEPES buffer, pH 7.4).

-

Add the this compound sample solution.

-

Add the spin trapping agent DMPO.

-

Initiate the reaction by adding hydrogen peroxide (H₂O₂).

-

Measure the ESR signal of the hydroxyl radical-DMPO adduct after a short incubation (e.g., 1 minute).

-

A decrease in the ESR signal indicates hydroxyl radical scavenging.

-

Signaling Pathways Modulated by this compound's Antioxidant Activity

This compound's antioxidant properties are closely linked to its ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and the antioxidant response.

3.1 Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and cell survival. Oxidative stress is a known activator of the NF-κB pathway. This compound has been shown to inhibit the activation of NF-κB. This inhibition is thought to be, in part, mediated by its antioxidant activity, which reduces the intracellular reactive oxygen species (ROS) that can trigger NF-κB activation.

Caption: this compound inhibits the NF-κB signaling pathway by scavenging ROS.

3.2 Activation of Nrf2-ARE Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression. Some studies suggest that compounds from Garcinia species can activate the Nrf2/HO-1 signaling pathway.

Caption: this compound activates the Nrf2-ARE pathway, boosting antioxidant defenses.

Conclusion

The in vitro evidence strongly supports this compound as a potent antioxidant with significant free radical scavenging capabilities. Its ability to modulate critical signaling pathways like NF-κB and Nrf2 further underscores its potential as a therapeutic agent in conditions associated with oxidative stress. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted antioxidant properties of this compound. Further research is warranted to elucidate the precise molecular mechanisms and to translate these promising in vitro findings into clinical applications.

References

- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of this compound, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidative and anti-glycation activity of this compound from Garcinia indica fruit rind - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Effects of Garcinol on NF-κB and STAT3 Signaling Pathways

Introduction

This compound, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has garnered significant attention in biomedical research for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its therapeutic potential is largely attributed to its ability to modulate critical intracellular signaling pathways that are often dysregulated in various pathologies, particularly in cancer. Among these, the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades are two of the most crucial targets.[2][3] Both pathways are central regulators of inflammation, cell survival, proliferation, and angiogenesis, and their constitutive activation is a hallmark of many malignancies.[4][5] This technical guide provides a comprehensive overview of the mechanisms by which this compound exerts its inhibitory effects on the NF-κB and STAT3 pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound's Effect on the NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal in regulating the cellular response to inflammatory stimuli, stress, and infection. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by cytokines like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This unmasks the nuclear localization signal on NF-κB (typically the p65/RelA subunit), allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival.

This compound has been shown to be a potent inhibitor of this pathway. Its mechanism involves blocking several key steps:

-

Inhibition of IκBα Phosphorylation: this compound prevents the phosphorylation of IκBα, which is a critical step for its degradation. By stabilizing the NF-κB-IκBα complex, it effectively traps NF-κB in the cytoplasm.

-

Suppression of p65 Nuclear Translocation: Consequently, this compound treatment significantly reduces the amount of the active p65 subunit translocating into the nucleus.

-

Inhibition of Upstream Kinases: Evidence suggests that this compound's effects may extend to upstream kinases such as IKK and TGF-β-activated kinase 1 (TAK1), which are responsible for activating the IKK complex.

-

Reduction of p65 Acetylation: this compound is a known inhibitor of the histone acetyltransferase (HAT) p300. p300 can acetylate the p65 subunit of NF-κB, a modification that enhances its transcriptional activity. By inhibiting p300, this compound reduces p65 acetylation, further dampening NF-κB-mediated gene expression.

The downstream consequences of NF-κB inhibition by this compound include the reduced expression of numerous pro-inflammatory and pro-survival genes, such as TNF-α, IL-6, COX-2, iNOS, cyclin D1, Bcl-2, Bcl-xL, and survivin.

Caption: this compound's inhibition of the NF-κB signaling pathway.

This compound's Effect on the STAT3 Signaling Pathway